
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are characterized by a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction Huisgen cycloaddition or click chemistry . This reaction is often catalyzed by copper(I) salts and can be performed in aqueous or organic solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely employed in the construction of molecular frameworks.
Biology: In biological research, this compound has been explored for its potential as a biological probe or inhibitor . Its ability to interact with various biomolecules makes it a valuable tool in studying biological processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its antimicrobial and anticancer properties . Its triazole core is known to exhibit activity against a range of pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and materials . Its versatility and reactivity make it a valuable component in the synthesis of various products.
作用机制
The mechanism by which N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact targets and pathways involved vary depending on the biological context and the specific application.
相似化合物的比较
1H-1,2,3-Triazole Analogs: These compounds share the triazole ring structure and are used in similar applications, such as drug discovery and materials science.
Substituted Triazoles: Variants of triazoles with different substituents on the ring, which can alter their chemical and biological properties.
Uniqueness: N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide stands out due to its specific structural features, such as the cyclohexyl group and the azetidine ring
属性
IUPAC Name |
N-cyclohexyl-3-(triazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h6-7,10-11H,1-5,8-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYAFDRDAHZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2952266.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE](/img/structure/B2952267.png)
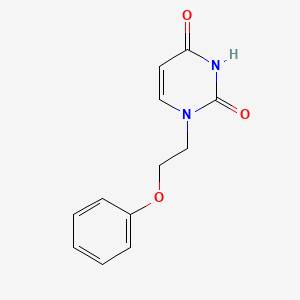
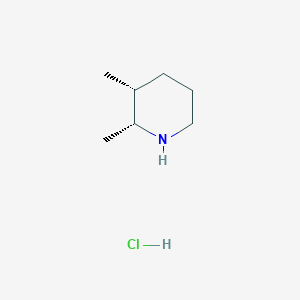
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)
![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)
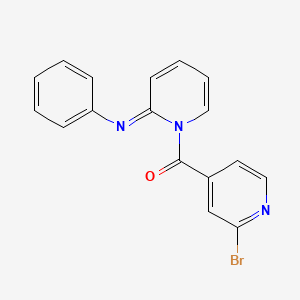
![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)
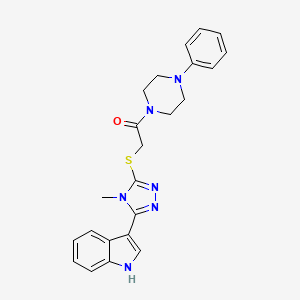
![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)
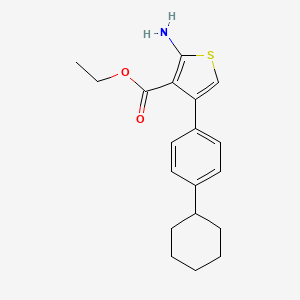
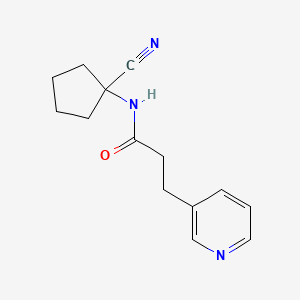
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2952289.png)
